Cupric perchlorate hexahydrate
Description
Historical Context and Evolution of Research on Cupric Perchlorate (B79767) Hexahydrate
Early research on cupric perchlorate hexahydrate focused primarily on its fundamental chemical and physical properties. Initial studies, dating back to the mid-20th century, laid the groundwork for understanding its synthesis and basic characteristics. sciencemadness.org A significant milestone in the study of this compound was the detailed analysis of its crystal structure using X-ray diffraction techniques. rri.res.inrri.res.iniucr.org These crystallographic studies revealed a monoclinic structure, providing crucial insights into the arrangement of atoms and the coordination of water molecules around the central copper ion. iucr.orgnih.gov
The evolution of research has seen a shift from basic characterization to the exploration of its applications. Infrared spectroscopic studies were among the first to provide evidence of the perchlorate anion binding to the metal ion. wikipedia.org Over time, the scientific community began to recognize its potential as a versatile catalyst in a variety of chemical transformations. chemimpex.com
Significance of this compound in Contemporary Chemical Sciences
In modern chemical sciences, this compound is recognized for its efficacy as a catalyst in a wide array of organic reactions. guidechem.comchemimpex.com Its ability to facilitate reactions, often under mild conditions, has made it a valuable tool for synthetic chemists.
One notable application is in the per-O-acetylation of sugars, where it serves as an efficient catalyst in solvent-free conditions. rsc.org This process is a key step in the synthesis of various carbohydrate-based molecules. Furthermore, it has been successfully employed in the one-pot sequential conversion of sugars to thioglycosides, demonstrating its versatility in multi-step syntheses. rsc.org
The compound also plays a crucial role in multicomponent reactions, which are highly valued for their efficiency in building complex molecular architectures. For instance, it has been used as a catalyst for the synthesis of polyhydroquinolines through a four-component condensation reaction. researchgate.netnih.govnih.gov This method, particularly when combined with ultrasound irradiation, offers several advantages, including high yields, short reaction times, and environmentally friendly conditions. researchgate.netnih.gov
Beyond organic synthesis, this compound finds applications in materials science and electrochemistry. chemimpex.com It is utilized in the development of advanced materials such as conductive polymers and nanocomposites. chemimpex.com In the field of electrochemistry, it can serve as an electrolyte in energy storage systems. chemimpex.com
Academic Research Trajectories and Future Directions for this compound
Current research continues to explore the catalytic potential of this compound in novel chemical transformations. The development of greener and more sustainable synthetic methodologies remains a key focus. The use of this catalyst in conjunction with alternative energy sources like ultrasound is a promising area of investigation that aligns with the principles of green chemistry. nih.gov
Future research is likely to delve deeper into the mechanistic aspects of the reactions it catalyzes. A more thorough understanding of the reaction pathways will enable chemists to design even more efficient and selective synthetic methods. The exploration of its catalytic activity in other types of organic reactions and its potential in the synthesis of new functional materials are also anticipated to be fruitful areas of research. sigmaaldrich.comsigmaaldrich.com
Furthermore, the study of new copper(II) complexes derived from cupric perchlorate holds potential for applications in materials science and catalysis. sigmaaldrich.com Research into the oxidative cleavage of DNA by copper(II) complexes also points to potential applications in biochemistry and the development of new tools for DNA manipulation. sigmaaldrich.com
Detailed Research Findings
Crystallographic Data
The crystal structure of this compound has been extensively studied. rri.res.iniucr.orgnih.gov It crystallizes in the monoclinic system with the space group P2(1)/c. rri.res.innih.gov The structure consists of two unique copper ions, each octahedrally coordinated by six water molecules. iucr.orgnih.gov The perchlorate groups exhibit a slightly distorted tetrahedral geometry. iucr.orgnih.gov
| Crystallographic Parameter | Value |
| Formula | Cu(ClO₄)₂·6H₂O |
| Molecular Weight | 370.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a | 5.137 (1) Å |
| b | 22.991 (3) Å |
| c | 13.849 (2) Å |
| β | 90.66 (1)° |
| Volume | 1635.4 (4) ų |
| Z | 6 |
| Density (calculated) | 2.26 g/cm³ |
| Data from Gallucci & Gerkin (1989) nih.gov |
Catalytic Applications in Organic Synthesis
This compound has proven to be an effective catalyst in various organic reactions. One prominent example is its use in the synthesis of polyhydroquinolines. researchgate.netnih.gov
Table: this compound Catalyzed Synthesis of Polyhydroquinolines
| Entry | Aldehyde | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 1 | Benzaldehyde (B42025) | 96 | 20 |
| 2 | 4-Methoxybenzaldehyde | 97 | 25 |
| 3 | 4-Chlorobenzaldehyde | 95 | 25 |
| 4 | 4-Nitrobenzaldehyde | 88 | 35 |
| 5 | 3-Nitrobenzaldehyde | 86 | 35 |
Data from Puri et al. (2011) researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
copper;diperchlorate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHELIHXBJRANPL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH12O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145581 | |
| Record name | Cupric perchlorate hexahydrate | |
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Molecular Weight |
370.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid; [Merck Index] Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Cupric perchlorate hexahydrate | |
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CAS No. |
10294-46-9 | |
| Record name | Cupric perchlorate hexahydrate | |
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| Record name | Cupric perchlorate hexahydrate | |
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| Record name | Copper diperchlorate hexahydrate | |
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| Record name | CUPRIC PERCHLORATE HEXAHYDRATE | |
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Synthesis and Preparative Methodologies for Cupric Perchlorate Hexahydrate
Conventional Laboratory Synthesis Routes for Cupric Perchlorate (B79767) Hexahydrate
Commonplace synthesis of cupric perchlorate hexahydrate relies on straightforward acid-base and metathesis reactions. These methods are well-established and widely practiced in laboratory environments.
A direct and efficient method for preparing cupric perchlorate is the reaction of copper(II) oxide (CuO) with concentrated perchloric acid (HClO₄). sciencemadness.org This exothermic reaction proceeds as follows:
CuO + 2HClO₄ → Cu(ClO₄)₂ + H₂O sciencemadness.org
To ensure the complete dissolution of the copper(II) oxide, a perchloric acid concentration of 70% or greater is typically used. The reaction is generally heated to between 80°C and 90°C to increase the rate of reaction without causing decomposition. Following the reaction, the resulting solution is evaporated under reduced pressure to facilitate the crystallization of the hexahydrate form.
| Parameter | Value |
| Reactants | Copper(II) Oxide (CuO), Perchloric Acid (HClO₄) |
| Acid Concentration | ≥70% |
| Temperature | 80–90°C |
| Molar Ratio (CuO:HClO₄) | 1:2 |
| Typical Yield | 92–95% |
| Purity (Cu²⁺) | ≥99% (by ICP-MS) |
This table summarizes the key parameters for the synthesis of cupric perchlorate from copper(II) oxide and perchloric acid.
Another prevalent laboratory method involves the neutralization of perchloric acid with basic copper carbonate (CuCO₃·Cu(OH)₂). sciencemadness.org This reaction must be carefully controlled due to the evolution of carbon dioxide gas.
The procedure typically involves the gradual addition of basic copper carbonate to chilled perchloric acid (60–70% w/w) to manage the reaction's vigor. Maintaining the temperature below 40°C using an ice bath is a common practice. After the reaction ceases, the solution is filtered to remove any unreacted solids, and the filtrate is then evaporated under reduced pressure at 40–50°C until the blue crystals of this compound form.
This compound can also be synthesized from copper(II) nitrate (B79036) (Cu(NO₃)₂) and perchloric acid. sciencemadness.orgvulcanchem.com This method relies on the displacement of the weaker nitric acid by the stronger perchloric acid.
The reaction is represented by the following equation:
Cu(NO₃)₂ + 2HClO₄ → Cu(ClO₄)₂ + 2HNO₃ sciencemadness.org
This process often involves repeatedly evaporating the solution with an excess of 60% perchloric acid to drive off the nitric acid and obtain the desired cupric perchlorate product. sciencemadness.org
The reaction proceeds as follows:
CuSO₄ + Ba(ClO₄)₂ → Cu(ClO₄)₂ + BaSO₄(s) sciencemadness.org
The driving force for this reaction is the precipitation of the highly insoluble barium sulfate (B86663) (BaSO₄). The solid barium sulfate is removed by filtration, leaving an aqueous solution of cupric perchlorate, from which the hexahydrate can be crystallized.
Advanced Synthetic Approaches and Refinements for this compound
To achieve high purity, advanced crystallization techniques are employed. These methods focus on carefully controlling the conditions of crystal growth to minimize the inclusion of impurities.
The purification of this compound is primarily achieved through recrystallization. This process involves dissolving the crude product and then allowing it to crystallize again under controlled conditions.
Recrystallization Methods:
From Aqueous Solution: A common technique involves dissolving the crude this compound in a minimal amount of hot water (e.g., 60°C) and then filtering the solution. Slow cooling of the filtrate, for instance, to -20°C at a rate of 0.5°C per minute, can yield crystals of high purity (99.5%).
From Ethanol (B145695): Recrystallization from ethanol is also used to remove residual acid from the synthesized product.
Solvent-Antisolvent Method: Using a solvent system like an acetone-water mixture (1:2 v/v) can reduce the solubility of the compound, promoting efficient crystal growth and yielding large, high-purity monoclinic prisms.
Co-crystallization: This technique involves crystallizing a primary solute, such as ammonium (B1175870) perchlorate, in the presence of a secondary solute, like copper perchlorate. scispace.com This process can alter the crystal morphology and properties of the primary solute by incorporating ions from the secondary solute into its crystal lattice. scispace.com
Advanced Crystallization Equipment:
Vacuum Cooling Crystallizers: These are often used for continuous operation. Supersaturation is generated by the adiabatic cooling of the solvent at the liquid surface, which minimizes the formation of crusts on equipment surfaces. epa.gov
Surface Cooling Crystallizers: In this method, cooling surfaces are used to induce crystallization. This is suitable for systems where the solubility of the compound is highly dependent on temperature. epa.gov
| Technique | Solvent/Method | Conditions | Outcome |
| Multi-Stage Purification | Hot Water (60°C) | Filter through 0.22 µm PTFE membrane, cool to -20°C at 0.5°C/min | 99.5% pure crystals |
| Slow Evaporation | Acetone-water (1:2 v/v) | Slow evaporation of the aqueous solution | Large, high-purity monoclinic prisms |
| Acid Removal | Ethanol | Recrystallization of crude product | Removal of residual acid |
| Co-crystallization | Aqueous solution with Ammonium Perchlorate | Fast cooling mode (0.6°C/min) with slow agitation (50 rpm) | Doped ammonium perchlorate crystals with altered properties |
This table details various crystallization techniques for purifying this compound and related compounds. scispace.com
One-Step Synthesis of Dinuclear Copper(II) Complexes utilizing this compound as Precursor
This compound serves as a valuable precursor for the one-step synthesis of dinuclear copper(II) complexes. These complexes feature two copper centers, often bridged by ligands.
A notable example is the synthesis of dicopper(II) complexes with a discrete {Cu₂(µ-phenoxide)₂}²⁺ core. rsc.org In this process, the reaction of a phenol-based ligand, such as 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol (HL), with this compound yields the dinuclear complex [Cu₂(L)₂(OClO₃)₂]. rsc.org In the resulting structure, each copper(II) ion is in a square pyramidal geometry. The equatorial plane is formed by two bridging phenoxide oxygen atoms and two nitrogen atoms from the terminal pyrazole (B372694) groups. rsc.org An oxygen atom from a perchlorate anion occupies the axial position. rsc.org
Another method involves the reaction of 2-(2-Pyridyl)ethylamine and salicylaldehyde (B1680747) in methanol, followed by the addition of this compound. iucr.org This procedure yields the unsymmetrical dinuclear cation [Cu₂(ClO₄)(C₁₄H₁₃N₂O)₂(H₂O)]⁺, where the two copper(II) centers are bridged by phenoxy oxygen atoms. iucr.org One copper atom is coordinated to a water molecule, while the other is coordinated to a perchlorate anion, resulting in five-coordinate geometries for both metal centers. iucr.org
The synthesis of dinuclear copper(II) complexes can also be achieved using ligands like 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol. mdpi.com The resulting complex, [Cu₂L1(CH₃COO)₂]ClO₄, features copper atoms linked by a phenolate (B1203915) oxygen bridge and two nitrogen atoms from the ligand's pendant arms. mdpi.com
These one-step syntheses demonstrate the utility of this compound in assembling complex multinuclear structures. The perchlorate ion can act as a coordinating ligand or as a non-coordinating counter-ion, influencing the final architecture of the complex. rsc.orgiucr.orgbendola.com
Table 1: Examples of Dinuclear Copper(II) Complexes from this compound
| Ligand | Complex Formula | Copper Coordination | Reference |
| 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol (HL) | [Cu₂(L)₂(OClO₃)₂] | Square pyramidal | rsc.org |
| (E)-2-({[2-(pyridin-2-yl)ethyl]imino}methyl)phenol | [Cu₂(ClO₄)(C₁₄H₁₃N₂O)₂(H₂O)]ClO₄ | Five-coordinate | iucr.org |
| 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol (L1) | [Cu₂L1(CH₃COO)₂]ClO₄ • THF | Not specified | mdpi.com |
Preparation of Copper(I) Complexes from this compound
The synthesis of copper(I) complexes from this compound necessitates a reduction step, as the starting material contains copper in the +2 oxidation state. While direct reduction of the simple salt is not the common approach, the reduction of a pre-formed copper(II) complex is a viable route.
One documented method involves the reduction of a (2,9-dimethyl-1,10-phenanthroline)copper(II) complex in an aqueous perchlorate medium using reducing agents like thiocyanate (B1210189) or thiourea. acs.org This demonstrates that the Cu(II) center, even when complexed and in the presence of perchlorate ions, can be reduced to Cu(I).
Another study observed the reduction of perchlorate to chloride during an attempt to synthesize a specific trans-III-copper(II) complex using only perchlorate salts. tandfonline.comresearchgate.netingentaconnect.com This unexpected reaction was found to be catalyzed by Cu(H₂O)₄²⁺ in the presence of formaldehyde (B43269) or dihydrogen, suggesting a pathway where the copper(II) species facilitates the reduction. tandfonline.comresearchgate.netingentaconnect.com While the primary focus of this study was the reduction of perchlorate, it highlights the potential for in-situ generation of a reducing environment involving copper complexes.
Furthermore, the reaction of 2,2,6,6-tetramethylpiperidine (B32323) nitroxide radical with copper(II) perchlorate in triethyl orthoformate results in the formation of the corresponding piperidinium (B107235) perchlorate via an unstable copper complex, indicating a redox reaction has occurred. rsc.org
It is important to note that copper(I) perchlorate complexes are known to be effective as burn-rate accelerators in solid propellants. ca.gov
Co-crystallization Methods for Doped Perchlorate Materials with this compound
Co-crystallization involving this compound can be used to create doped perchlorate materials with tailored properties. This method involves crystallizing cupric perchlorate with other compounds to form a single crystalline material.
An example of this is the co-crystallization of energetic copper(II) perchlorate complexes with the nitrogen-rich ligand 1,2-Di(1H-tetrazol-5-yl)ethane. nih.gov This process yields a material described as an energetic ionic cocrystal, which consists of two different complex cations: a mononuclear unit and a trinuclear unit. nih.gov This co-crystal can be obtained either by precipitation from perchloric acid or by solid-state dehydration of a related mononuclear coordination compound. nih.gov The resulting material demonstrates the concept of combining different complex units within a single crystal lattice.
The solubility and conductivity of perchlorate salts in polymers have led to their use as dopants to impart antistatic and conductive properties. ca.gov For instance, polyacetylene has been doped with perchlorate using a solution of copper(II) perchlorate in acetonitrile (B52724). oup.com
In a different approach, two distinct tetranuclear copper(II) compounds were formed in a one-pot crystallization by reacting this compound with 2,2'-bipyridine (B1663995) and the sodium salt of 1,4-cyclohexanedicarboxylic acid. researchgate.net This demonstrates how multiple components can self-assemble from a solution containing cupric perchlorate to form complex crystalline structures.
Green Chemistry Principles in this compound Catalysis
This compound has been employed as a catalyst in reactions that align with the principles of green chemistry, particularly through the use of solvent-free conditions and alternative energy sources like ultrasound.
Solvent-Free Reaction Conditions for this compound Catalysis
Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. This compound has proven to be an effective catalyst under such conditions for various organic transformations.
One significant application is in acetylation reactions. researchgate.netcancer.gov It efficiently catalyzes the acetylation of alcohols, phenols, amines, thiols, and aldehydes using acetic anhydride (B1165640) at room temperature without any solvent. researchgate.netcancer.gov This method is noted to be more efficient than using metal triflates. cancer.gov Similarly, the per-O-acetylation of sugars can be achieved under solvent-free conditions using this compound as the catalyst. rsc.org
Another key solvent-free application is the synthesis of bis(indolyl)methane derivatives. benthamdirect.com this compound catalyzes the electrophilic substitution of indole (B1671886) with carbonyl compounds at room temperature in excellent yields without the need for a solvent. benthamdirect.com
Table 2: Solvent-Free Reactions Catalyzed by this compound
| Reaction Type | Substrates | Reagent | Product | Reference |
| Acetylation | Alcohols, phenols, amines, thiols, aldehydes | Acetic anhydride | Acetylated products | researchgate.netcancer.gov |
| Per-O-acetylation | Reducing and non-reducing sugars | Acetic anhydride | Acetylated sugars | rsc.org |
| Electrophilic Substitution | Indole, carbonyl compounds | - | Bis(indolyl)methane derivatives | benthamdirect.com |
Ultrasound Irradiation in this compound Catalyzed Reactions
Ultrasound irradiation (sonication) can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. wiley-vch.de The combination of this compound catalysis with ultrasound offers a green and efficient synthetic approach.
A prime example is the synthesis of polyhydroquinolines via a four-component condensation reaction of an aldehyde, ethyl acetoacetate (B1235776), dimedone, and ammonium acetate (B1210297). nih.govsemanticscholar.org When this reaction is catalyzed by this compound under solvent-free conditions with ultrasound irradiation (35 kHz), it proceeds in short reaction times (20–40 minutes) with excellent yields. nih.govsemanticscholar.org The synergy between the catalyst and ultrasound leads to faster reactions and higher yields compared to silent conditions. nih.govsemanticscholar.org
Similarly, the von Pechmann condensation for the synthesis of 4-substituted 2H-chromen-2-ones from substituted phenols and β-keto esters is efficiently catalyzed by cupric perchlorate under solvent-free conditions with ultrasound irradiation. researchgate.netscispace.com This sonocatalytic method provides excellent yields in reduced time under mild conditions. researchgate.net
The use of ultrasound can also influence the synthesis of the catalysts themselves. The application of ultrasound during the synthesis of slag-based catalysts, which can contain copper compounds, has been shown to have a positive effect on their catalytic activity. nih.gov
Table 3: Ultrasound-Assisted Reactions Catalyzed by this compound
| Reaction Type | Reactants | Conditions | Product | Reference |
| Hantzsch Condensation | Aldehyde, ethyl acetoacetate, dimedone, ammonium acetate | Solvent-free, 35 kHz ultrasound | Polyhydroquinolines | nih.govsemanticscholar.org |
| von Pechmann Condensation | Substituted phenols, β-keto esters | Solvent-free, ultrasound | 4-substituted 2H-chromen-2-ones | researchgate.netscispace.com |
Crystallographic Investigations of Cupric Perchlorate Hexahydrate and Its Derivatives
Single-Crystal X-ray Diffraction Studies of Cupric Perchlorate (B79767) Hexahydrate
Single-crystal X-ray diffraction analysis has provided a definitive understanding of the solid-state structure of cupric perchlorate hexahydrate, revealing a complex and fascinating architecture.
Detailed X-ray analysis has established that this compound, Cu(ClO₄)₂·6H₂O, crystallizes in the monoclinic system. rri.res.innih.govchemdad.comscientificlabs.co.uksigmaaldrich.com The space group has been identified as P2₁/c. rri.res.innih.gov This determination is consistent with the observed extinctions in the 0k0 and h0l spectra. rri.res.in The structure is composed of octahedral groups of water molecules surrounding the copper ion and tetrahedral perchlorate groups. rri.res.in
The unit cell of this compound contains six formula units. rri.res.innih.gov The asymmetric unit consists of one and a half formula units, with three perchlorate groups, nine water molecules, and one and a half copper ions in general positions, while the remaining copper ion occupies a special position. rri.res.in
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rri.res.innih.govchemdad.comscientificlabs.co.uksigmaaldrich.com |
| Space Group | P2₁/c | rri.res.innih.gov |
| a (Å) | 5.137(1) | nih.gov |
| b (Å) | 22.991(3) | nih.gov |
| c (Å) | 13.849(2) | nih.gov |
| β (°) | 90.66(1) | nih.gov |
| V (ų) | 1635.4(4) | nih.gov |
| Z | 6 | rri.res.innih.gov |
In the crystal structure of this compound, the copper(II) ions are central to the coordination geometry. There are two crystallographically distinct copper ions within the asymmetric unit. nih.gov Each copper(II) ion is coordinated by six water molecules, forming a [Cu(H₂O)₆]²⁺ cationic complex. This coordination results in a distorted octahedral geometry around each copper center. nih.gov
The Cu-O bond lengths within the coordination sphere are not all equal, indicating a significant distortion from a perfect octahedron. rri.res.innih.gov This is a common feature for copper(II) complexes and is often attributed to the Jahn-Teller effect. The average Cu-O bond length is approximately 2.18 Å. rri.res.in The coordination of the copper ion by six water molecules is a recurring motif in the structures of hydrated copper(II) salts. rri.res.in
The perchlorate anions (ClO₄⁻) in this compound are also key components of the crystal structure. There are three inequivalent perchlorate groups within the asymmetric unit. nih.gov These anions adopt a tetrahedral geometry, as expected. rri.res.in However, similar to the copper coordination octahedra, the perchlorate tetrahedra exhibit slight distortions from ideal geometry. nih.gov
An extensive and intricate network of hydrogen bonds plays a critical role in stabilizing the crystal structure of this compound. These interactions occur between the coordinated water molecules of the [Cu(H₂O)₆]²⁺ cations and the oxygen atoms of the perchlorate anions. nih.gov
The hydrogen bonding links the cationic copper complexes and the anionic perchlorates, creating a robust three-dimensional supramolecular assembly. nih.gov These interactions are also observed between adjacent oxygen octahedra and, to a lesser extent, within the oxygen octahedra themselves. nih.gov The arrangement of these hydrogen bonds results in puckered six-membered rings with both 'boat' and 'chair' conformations. rri.res.in
Comparative Crystallography with Isostructural Perchlorate Compounds
The crystal structure of this compound shares similarities with other hexahydrated divalent metal perchlorates. For instance, it is isomorphous with copper(II) fluoroborate hexahydrate, Cu(BF₄)₂·6H₂O. rri.res.in However, there are notable differences when compared to the hexagonal structures of many other divalent metal perchlorates, such as magnesium perchlorate hexahydrate. rri.res.in While both structures feature octahedral [M(H₂O)₆]²⁺ units and perchlorate anions, the packing and symmetry differ significantly. rri.res.in The hydrogen-bonded rings in magnesium perchlorate hexahydrate consistently adopt a 'chair' conformation, unlike the mixed 'boat' and 'chair' forms in the cupric salt. rri.res.in
Crystal Engineering and Supramolecular Assembly involving this compound
This compound serves as a valuable starting material in crystal engineering and the construction of novel supramolecular architectures. gla.ac.ukznaturforsch.comiucr.orgucy.ac.cy By reacting cupric perchlorate with various organic ligands, a diverse range of coordination complexes with unique structures and properties can be synthesized. gla.ac.ukznaturforsch.combohrium.comasianpubs.orgresearchgate.netnationalmaglab.org
For example, the reaction with cis,trans-1,3,5-triaminocyclohexane yields mononuclear copper(II) complexes where the supramolecular structure is highly dependent on ligand protonation, solvent content, and counterion binding. gla.ac.ukznaturforsch.com These subtle changes can lead to vastly different packing arrangements, including the formation of nanotube-like architectures and hexagonal ion channels. gla.ac.uk
Spectroscopic Characterization and Elucidation of Cupric Perchlorate Hexahydrate
Infrared Spectroscopy of Cupric Perchlorate (B79767) Hexahydrate and Perchlorato Complexes
Infrared (IR) spectroscopy is a powerful tool for characterizing the vibrational modes of molecules, offering valuable information about the functional groups present and the coordination of anions like perchlorate.
In the solid-state IR spectrum of cupric perchlorate hexahydrate, the presence of coordinated water molecules is confirmed by a broad band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibrations. iucr.orgat.ua The H-O-H bending mode of water typically appears around 1640 cm⁻¹.
The perchlorate ion (ClO₄⁻) has a tetrahedral geometry in its free state, exhibiting a strong, sharp absorption band (ν₃) around 1100 cm⁻¹ and a weaker band (ν₁) around 930 cm⁻¹. When the perchlorate ion coordinates to a metal center, its symmetry is lowered, leading to the splitting of these bands. For instance, in perchlorato complexes, the appearance of two strong, split bands around 1100 and 1050 cm⁻¹ is indicative of coordinated perchlorate. mdpi.com The observation of such splitting in the IR spectra of anhydrous copper(II) perchlorate was among the first pieces of evidence for the direct coordination of the perchlorate anion to a metal ion. wikipedia.org
In studies of copper(II) perchlorate complexes with various organic ligands, the IR spectra reveal characteristic bands for both the ligands and the perchlorate ions. For example, in complexes with 5-phenylimidazole, medium-intensity bands in the 3320−3100 cm⁻¹ range are attributed to the N-H stretching vibration. iucr.org In a complex with cytosine, bands at 3330 cm⁻¹ and 3224 cm⁻¹ are assigned to the symmetric and asymmetric stretching of the -NH₂ group, respectively, while a strong band at 1058 cm⁻¹ corresponds to the asymmetric stretching of the ClO₄⁻ ion. at.ua
Table 1: Characteristic IR Bands for this compound and its Complexes
| Functional Group/Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Coordinated Water | O-H Stretch | 3200-3500 (broad) | iucr.orgat.ua |
| Coordinated Water | H-O-H Bend | ~1640 | |
| Free Perchlorate (Td) | ν₃ (asymmetric stretch) | ~1100 | mdpi.com |
| Coordinated Perchlorate | ν₃ (split) | ~1100 and ~1050 | mdpi.com |
| Amine (N-H) | N-H Stretch | 3100-3320 | iucr.org |
| Cytosine in Complex | C=O Stretch | 1616 | at.ua |
UV-Visible Spectroscopy of this compound and Copper(II) Complexes
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying d-d transitions in transition metal complexes. The d⁹ electronic configuration of the copper(II) ion typically gives rise to a broad, asymmetric absorption band in the visible region of the spectrum, which is sensitive to the geometry and ligand field strength of the complex. ijrar.org
For the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, as found in aqueous solutions of cupric perchlorate, a single broad absorption band is observed around 800 nm (12,500 cm⁻¹). scribd.com This band is attributed to the electronic transition from the Eg ground state to the T₂g excited state in a distorted octahedral geometry, a consequence of the Jahn-Teller effect. ijrar.org
The position and intensity of this d-d band are influenced by the ligands coordinated to the copper(II) center. The spectrochemical series describes the ability of ligands to cause d-orbital splitting. For instance, in a series of copper(II) complexes with ammonia (B1221849) and water ligands, the absorption maximum shifts to shorter wavelengths (higher energy) as more water ligands are replaced by ammonia, indicating that ammonia creates a stronger ligand field than water. scribd.com Similarly, the ligand field strength generally follows the order: Glycine > ethylenediamine (B42938) > ammonia > water. scribd.com
In five-coordinate copper(II) complexes, the electronic spectra can help distinguish between different geometries. Square pyramidal (C₄ᵥ) complexes are expected to show three d-d transitions, whereas trigonal bipyramidal (D₃ₕ) complexes typically exhibit two. orientjchem.org For example, many five-coordinate Cu(II) complexes display three bands in their electronic spectra, consistent with a square pyramidal geometry. orientjchem.org
Table 2: UV-Visible Absorption Maxima for Selected Copper(II) Complexes
| Complex | λmax (nm) | Solvent | Reference |
| [Cu(H₂O)₆]²⁺ | ~800 | Water | scribd.com |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | 600 | Water | scribd.com |
| [Cu(en)₂(H₂O)₂]²⁺ | 739 | Water | scribd.com |
| [Cu(gly)₂(H₂O)₂]²⁺ | 638 | Water | scribd.com |
| Five-coordinate Cu(II) complexes | 645–770 | Acetonitrile (B52724) | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivatized Systems
Due to the paramagnetic nature of the Cu(II) ion (d⁹, S=1/2), obtaining high-resolution NMR spectra of its complexes can be challenging. The unpaired electron leads to significant line broadening and large paramagnetic shifts of the NMR signals of nearby nuclei. However, under certain conditions and with specialized techniques, NMR can provide valuable structural and electronic information. scispace.comacs.org
For instance, in some binuclear copper(II) complexes, antiferromagnetic or ferromagnetic coupling between the two metal centers can lead to unusually sharp and hyperfine-shifted ligand signals. acs.org A complete assignment of these signals can often be achieved using two-dimensional correlation spectroscopy (COSY) and by analyzing proton relaxation data. acs.org
Solid-state NMR (ss-NMR) has also emerged as a useful technique for studying paramagnetic copper(II) complexes. Large paramagnetic shifts, up to δ(¹H) = 272 ppm and δ(¹³C) = 1006 ppm, have been observed and rationalized through spin delocalization from the metal onto the organic ligand. scispace.com The combination of ss-NMR with DFT calculations and X-ray crystallography can provide a powerful approach for the structural elucidation of these paramagnetic systems. globalnmr.orgrsc.org
While direct NMR of this compound is not typically performed due to its paramagnetism, NMR studies on diamagnetic Cu(I) complexes, which can be formed from Cu(II) precursors, can provide thermodynamic, kinetic, and structural information. edpsciences.org
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely powerful technique for studying paramagnetic species like copper(II) complexes. It provides direct insights into the electronic and geometric structure of the Cu(II) center and the nature of its ligand sphere. mdpi.comresearchgate.net
The EPR spectra of Cu(II) complexes are typically characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I=3/2). ethz.ch The anisotropy of these parameters can be used to determine the coordination geometry. For instance, axially elongated octahedral or square planar complexes typically show an axial EPR spectrum with g|| > g⊥ > 2.0023, consistent with a dₓ²-y² ground state. acs.orglibretexts.org
In a typical powder EPR spectrum of a Cu(II) complex, the signal is split into four lines in the parallel region due to hyperfine coupling with the copper nucleus. libretexts.org The values of g|| and A|| can usually be determined from this part of the spectrum. ethz.ch Further splitting, known as superhyperfine splitting, can arise from the interaction of the unpaired electron with ligand nuclei (e.g., ¹⁴N), providing direct evidence of coordination. The observation of nine superhyperfine lines on the copper hyperfine components indicates coordination to four equivalent nitrogen atoms. zenodo.org
The covalency of the metal-ligand bond can also be estimated from the EPR parameters. For example, in some Cu(II) complexes with biguanide (B1667054) derivatives, it has been calculated that the unpaired electron spends about 31-36% of its time on the nitrogen donor atoms. zenodo.org
Table 3: Representative EPR Parameters for Copper(II) Complexes
Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS) for Molecular Structure Confirmation
Mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS), are valuable for determining the molecular weight and stoichiometry of copper(II) complexes. nih.govrsc.orgnih.gov
ESI-MS is a soft ionization technique that allows for the analysis of intact complex ions from solution. researchgate.net It can provide important information about the structure, stoichiometry, and metal oxidation state of dissolved metal complexes. researchgate.net However, some studies have shown that ESI-MS may not be suitable for quantitative studies of Cu(II)-peptide complexes, as the electrospray process can affect the complex stability. nih.govacs.orgnih.gov A common phenomenon observed in the ESI-MS of Cu(II) complexes is the reduction of Cu(II) to Cu(I) in the gas phase. acs.orgresearchgate.net
MALDI-TOF MS is another soft ionization technique that is particularly useful for analyzing the molecular weight of larger molecules and complexes. researchgate.netrsc.org It has been successfully used to characterize dinuclear and trinuclear copper(II) complexes. rsc.orgresearchgate.net Similar to ESI-MS, the reduction of Cu(II) to Cu(I) during the ionization process has also been reported in MALDI-TOF MS studies of copper(II) complexes. rsc.org
For example, in the MALDI-TOF MS analysis of a Cu(II)-cyclen complex, a peak corresponding to [Cu(cyclen)₂⁺ + ClO₄⁻]⁻ was observed, confirming the composition of the complex. iucr.org
Coordination Chemistry of Cupric Perchlorate Hexahydrate
Formation of Copper Aquo Complexes, e.g., [Cu(H₂O)₆]²⁺
In its crystalline state, cupric perchlorate (B79767) hexahydrate exists as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, with perchlorate anions balancing the charge. wikipedia.orgwikipedia.org X-ray diffraction studies have revealed that the solid consists of these distinct cationic complexes and perchlorate anions. wikipedia.org The structure of cupric perchlorate hexahydrate has been determined to be monoclinic. nih.gov
The [Cu(H₂O)₆]²⁺ cation features a central copper(II) ion coordinated by six water molecules in a distorted octahedral geometry. nih.goviucr.org This distortion is a manifestation of the Jahn-Teller effect, which is common for octahedral copper(II) complexes. researchgate.net The coordination environment around the copper ion is characterized by three pairs of different Cu-O bond distances. iucr.org In one study, the mean corrected values for these pairs of distances were reported as 1.953 Å, 1.970 Å, and 2.388 Å. iucr.org The structure is further stabilized by a network of hydrogen bonds between the coordinated water molecules and the perchlorate anions. nih.goviucr.org
When dissolved in water, this compound also forms the [Cu(H₂O)₆]²⁺ aquo complex. researchgate.net This complex serves as a fundamental starting point for the synthesis of other copper(II) coordination compounds through ligand substitution reactions. The water ligands can be readily replaced by other stronger donor ligands.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | Cu(ClO₄)₂·6H₂O |
| Molecular Weight | 370.54 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a | 5.137 (1) Å |
| b | 22.991 (3) Å |
| c | 13.849 (2) Å |
| β | 90.66 (1)° |
| V | 1635.4 (4) ų |
| Z | 6 |
| Dx | 2.26 g cm⁻³ |
Data sourced from reference nih.gov
Coordination with Organic Ligands
The labile nature of the water ligands in the [Cu(H₂O)₆]²⁺ complex allows for the synthesis of a vast number of copper(II) complexes with various organic ligands. This compound is a common starting material for these syntheses.
Binucleating ligands are molecules capable of binding two metal ions simultaneously, often in close proximity. The reaction of this compound with such ligands leads to the formation of binuclear copper(II) complexes. For instance, the reaction of this compound with end-off binucleating ligands derived from substituted phenols in a 2:1 molar ratio in the presence of sodium hydroxide (B78521) yields binuclear complexes. ias.ac.in These complexes can feature bridging moieties like hydroxide (OH⁻), acetate (B1210297) (OAc⁻), or nitrite (B80452) (NO₂⁻) between the two copper centers. ias.ac.in
The synthesis of a binuclear copper(II) complex with a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 4-aminobenzoic acid ethyl ester has been reported. nih.gov In this complex, two copper atoms are bridged by µ-oxo groups and are each coordinated by the Schiff base ligand, a perchlorate anion, and a water molecule, resulting in a distorted octahedral geometry around each copper center. nih.gov Another study describes the formation of binuclear copper(II) complexes with unsymmetrical binucleating ligands containing piperazine (B1678402) and proline moieties. ias.ac.in These complexes were synthesized by reacting the ligands with this compound, and their structures were characterized by various spectroscopic techniques. ias.ac.in
Table 2: Examples of Binuclear Copper(II) Complexes from this compound
| Ligand Type | Bridging Group | Resulting Complex Example | Reference |
| Substituted Phenol Derivative | OH⁻ | Cu₂L(OH)(H₂O)₂₂·H₂O | ias.ac.in |
| Schiff Base | µ-oxo | [Cu₂(L₂S)(ClO₄)(H₂O)]ClO₄·H₂O | nih.gov |
| Unsymmetrical Piperazine/Proline | N₃⁻ | [Cu₂L(N₃)₂]·3H₂O | ias.ac.in |
This compound reacts with 1,3-diaminopropane (B46017) and other reagents to form coordination polymers. In one instance, the reaction of 1,3-propanediamine with this compound in a basic solution containing trimethyl orthoformate and o-iodophenol resulted in the serendipitous formation of a coordination polymer, sodium [triformato-diperchlorato-di-1,3-propanediaminodicopper(II)], NaCu₂(HCO₂)₃(1,3-pn)₂₂. clarku.eduresearchgate.net In this structure, the copper(II) ions are bridged by formate (B1220265) ions in two different modes (μ₁,₁- and μ₁,₃-fashion). clarku.edu this compound can also act as a catalyst in reactions involving 1,3-diaminopropane, such as the reaction with 5-methylisophthalaldehyde. sigmaaldrich.com
Pyrazine (B50134) and dicyanamide (B8802431) are well-known bridging ligands that can link metal centers to form coordination polymers. This compound is used as the copper source to synthesize binary and mixed-ligand complexes with these ligands in aqueous solutions. The electrochemical and spectral properties of binary complexes such as [Cu(II)(pyz)ₙ(H₂O)ₙ] and [Cu(II)(dca)ₙ(H₂O)ₙ], as well as the mixed-ligand complex [Cu(II)(dca)ₙ(pyz)ₙ]·nH₂O, have been studied using cyclic voltammetry.
A family of pyrazine-bridged linear chain complexes with the general formula CuL₂(H₂O)₂(pz)₂ (where L is a substituted n-methyl-2(1H)-pyridone) has been prepared from this compound. rsc.orgrsc.org X-ray diffraction studies of these complexes show six-coordinate copper(II) centers in a chain structure linked by pyrazine molecules. rsc.org Another study reports a 2D polymer where copper(II) ions are in a square-pyramidal environment, coordinated to four nitrogen atoms from pyrazine ligands and one chloride ion, with perchlorate acting as a counter-ion. bendola.com
Copper(II) ions form stable complexes with amino acids and peptides, and this compound can be a starting material for their synthesis. at.ua The coordination typically involves the α-amino and α-carboxyl groups of the amino acids. at.ua In some ternary complexes, such as those involving L-glutamate and L-arginine, electrostatic interactions between the side chains of the amino acid ligands can influence the stability and structure of the complex. oup.com
The coordination of copper(II) to peptides is also of significant interest. The imidazole (B134444) ring of histidine residues is a primary binding site for copper(II) in peptides and proteins. nih.gov The coordination environment of copper(II) in these complexes can be investigated using techniques like Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy. nih.gov A luminescent receptor for the sequence-selective recognition of peptides has been developed by combining a copper(II) nitrilotriacetato complex with a benzocrown ether, demonstrating the potential for rational design in this area. nih.gov
This compound has been used to synthesize coordination compounds with nucleobases like cytosine. A complex with the formula tetrakis(4-amino-1H-pyrimidine-2-one)copper(II) perchlorate (CCPL) was synthesized by reacting this compound with cytosine in methanol. at.ua The crystal structure of this compound reveals a copper(II) cation coordinated to four cytosine ligands and two perchlorate anions. at.ua The coordination of copper(II) to nucleobases is relevant to the study of the interaction of metal ions with nucleic acids and the development of new metal-based drugs. oup.com
Coordination with Schiff Bases
The coordination chemistry of this compound with Schiff bases results in a diverse array of molecular structures and properties. Schiff bases, which are formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands that can coordinate to metal ions through various donor atoms, most commonly nitrogen and oxygen.
In the presence of cupric perchlorate, Schiff base ligands can lead to the formation of both mononuclear and dinuclear copper(II) complexes. For instance, a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde and 4-aminobenzoic acid ethyl ester has been shown to form a dinuclear copper(II) complex, [Cu₂(L₂S)(ClO₄)(H₂O)]ClO₄·H₂O. nih.gov In this complex, the copper atoms exhibit a distorted octahedral coordination geometry. nih.gov The infrared spectrum of this complex shows a shift in the ν(C=N) band to lower energies compared to the free ligand, indicating coordination of the azomethine nitrogen to the copper ion. nih.gov Similarly, a downward shift in the phenolic ν(C–O) stretching vibration confirms the coordination of the phenolic oxygen. nih.gov
Another example involves a Schiff base ligand derived from 1,10-phenanthroline-5,6-dione, which forms a complex with the composition Cu(L)₂₂. jocpr.com The formation of such complexes is typically achieved by reacting the Schiff base ligand with copper(II) perchlorate hexahydrate in a suitable solvent like ethanol (B145695). jocpr.com
The resulting complexes can exhibit interesting structural features. For example, singly condensed tridentate Schiff-base ligands have been used to synthesize a one-dimensional polymer, [CuL¹Cl]n, where the copper centers are bridged by single chloro ligands. tandfonline.com The nature of the resulting structure can be influenced by factors such as hydrogen bonding and non-bonding interactions of substituents on the Schiff base ligand. tandfonline.com
Complexes with Aminopicolines
This compound reacts with aminopicolines to form dinuclear copper(II) complexes. Specifically, research has been conducted on complexes formed with 2-amino-4-methylpyridine (B118599) (A4PIC) and 2-amino-5-methylpyridine (B29535) (A5PIC). scispace.com These reactions result in alkoxo-bridged dinuclear copper(II) complexes. scispace.com
The electronic spectra of these complexes in chloroform (B151607) are very similar, suggesting a comparable geometry for all the compounds. scispace.com They all display a broad absorption band in the 540 to 640 nm range, which is characteristic of a d-d transition for a copper(II) ion in an asymmetric planar or tetragonal ligand arrangement. scispace.com A second absorption band around 300 nm is attributed to a charge transfer from the non-bonding orbital of the bridging oxygen atoms to the half-filled dx²-y² orbital of the copper(II) ion. scispace.com
The infrared spectra of these complexes confirm the presence of a non-coordinated perchlorate anion, with characteristic bands observed around 1110 cm⁻¹ and 626 cm⁻¹. scispace.com The presence of two bands in the 500 to 570 cm⁻¹ range is assigned to the copper-oxygen antisymmetric and symmetric ring vibrations. scispace.com
Magnetic property studies on the complex Cu₂(A5PIC)₄(O-CH₃)₂₂ have revealed a singlet-triplet energy gap (-2J) of 126 cm⁻¹, indicating weak spin-spin interaction between the two copper(II) ions. scispace.com This magnetic behavior is influenced by the Cu-O-Cu bridging angle. scispace.com
Complexes with Triazole Derivatives
The reaction of this compound with triazole derivatives leads to the formation of a variety of coordination complexes with diverse structural and functional properties. These complexes can be mononuclear, dinuclear, or even polynuclear, depending on the specific triazole ligand and reaction conditions.
For instance, the reaction with 4-amino-1,2,4-triazole (B31798) (4-AT) can yield a complex with the formula [Cu(4-AT)₄(H₂O)(ClO₄)]ClO₄. researchgate.net In this complex, the copper(II) ion has a slightly distorted square bipyramidal coordination, with four nitrogen atoms from the 4-AT ligands in the basal plane and oxygen atoms from a water molecule and a perchlorate ion in the axial positions. researchgate.net
Another example involves the use of 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) as a ligand. When reacted with this compound in the presence of 2,2'-bipyridine (B1663995) (bpy), a mononuclear complex Cu(bpy)₂(pmtp)₂ is formed. mdpi.com In this case, the pmtp ligand coordinates through the N³ atom of the triazole ring. mdpi.com The perchlorate ions are not coordinated to the copper center, as indicated by the characteristic infrared bands around 1190 cm⁻¹ and 625 cm⁻¹. mdpi.com
Furthermore, the use of bis[5-(2-pyridine-2-yl)-1,2,4-triazole-3-yl]alkanes as ligands can result in the formation of trinuclear copper(II) complexes. rsc.org In one such complex, Cu₃(L¹)₂(H₂O)₃₂, the central copper atom is five-coordinated with a square pyramidal geometry, formed by four nitrogen atoms from four triazolyl moieties and one oxygen atom from a coordinated water molecule. rsc.org
The reaction of this compound with 3,5-diformyl-1,2,4-triazole and bis(3-aminopropyl)amine (B123863) can lead to the formation of mononuclear tetraaza macrocyclic Schiff-base complexes. These complexes are formed through the formal addition of water across one of the azomethine bonds of the expected diimino macrocyclic complex.
Bridging Ligand Architectures in this compound Derived Systems
Systems derived from this compound exhibit a rich variety of bridging ligand architectures, leading to the formation of dinuclear and polynuclear complexes. The nature of the bridging ligand plays a crucial role in determining the structure and magnetic properties of the resulting complex.
One common bridging motif involves alkoxo bridges. For example, in complexes with aminopicolines, two copper(II) centers are bridged by two oxygen atoms from methoxy (B1213986) groups, forming a Cu₂O₂ core. scispace.com The magnetic properties of these complexes, specifically the spin-spin interaction between the copper(II) ions, are strongly influenced by the Cu-O-Cu bridging angle. scispace.com
Triazole derivatives also serve as effective bridging ligands. The 1,2,4-triazole (B32235) ring can bridge two metal centers through its N1 and N2 atoms. This has been observed in the formation of infinite one-dimensional chains of copper(II) ions connected by three bidentate N1,N2-1,2,4-triazole ligands. researchgate.net
Furthermore, bis-chelating ligands containing triazole moieties can lead to the formation of more complex bridged structures. For instance, bis[5-(2-pyridine-2-yl)-1,2,4-triazole-3-yl]alkanes can form trinuclear copper(II) complexes where the ligands bridge the metal centers. rsc.org
In some cases, even simple anions like chloride can act as bridging ligands. A single-chloro-bridged one-dimensional polymer of copper(II) has been synthesized using a tridentate Schiff base ligand, where the chloride ion links the [CuL]⁺ units. tandfonline.com
It is noteworthy that in many of these complexes, the perchlorate ion itself does not act as a bridging ligand but rather as a counter-ion. scispace.commdpi.com However, infrared spectroscopic studies of anhydrous copper(II) perchlorate have provided evidence for the coordination of the perchlorate anion to the metal ion, suggesting it can act as a bridging ligand in the absence of other coordinating species. wikipedia.org
Stereochemistry and Geometry of Copper(II) Centers in Complexes
The copper(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which often results in distorted coordination geometries in its complexes. This is a prominent feature in complexes derived from this compound. The coordination number and geometry of the Cu(II) center are highly flexible and depend on the nature of the coordinating ligands.
Octahedral and Distorted Octahedral Geometry: In the parent this compound, the copper ion is coordinated by six water molecules in a significantly distorted octahedral arrangement. nih.gov This distortion is a direct consequence of the Jahn-Teller effect. In some complexes with Schiff base ligands, the copper(II) center also displays a distorted octahedral coordination. nih.gov
Square Pyramidal Geometry: Five-coordinate square pyramidal geometry is also common for Cu(II) complexes. In a complex with 4-amino-1,2,4-triazole, the copper(II) ion exhibits a slightly distorted square bipyramidal (4+2) coordination, which can also be described as a distorted square pyramid. researchgate.net Similarly, in a trinuclear complex with a triazole-based ligand, the central copper atom is five-coordinated with a square pyramidal geometry. rsc.org
Square Planar Geometry: Four-coordinate square planar geometry is observed in some instances. For example, a monomeric square-planar complex has been formed with a singly condensed tridentate Schiff-base ligand. tandfonline.com Another example is the bis(aminoguanidine)copper(II) perchlorate complex, where the Cu(II) atom is four-coordinated by two imine nitrogen atoms and two amine nitrogen atoms from two aminoguanidine (B1677879) ligands, forming a slightly distorted square-planar coordination. at.ua
Trigonal Bipyramidal Geometry: While less common, five-coordinate trigonal bipyramidal geometry can also occur. The energy barrier between square pyramidal and trigonal bipyramidal geometries is often small, and the predominant stereochemistry can be influenced by factors such as steric effects and the nature of the ligands. nih.gov
Reactivity and Reaction Mechanisms Involving Cupric Perchlorate Hexahydrate
Oxidative Cyclization Reactions Catalyzed by Cupric Perchlorate (B79767) Hexahydrate
Cupric perchlorate has demonstrated its utility as a catalytic oxidant in the synthesis of complex cyclic molecules. A notable example is its use in the oxidative cyclization of a novel hexadentate bishydrazone ligand, 1,10-bis(di(2-pyridyl)ketone) adipic acid dihydrazone (H₂L¹). ncl.ac.uk In this reaction, cupric perchlorate facilitates the cyclization of the ligand, leading to the formation of an unconventional copper complex, [Cu(L¹ᵃ)₂Cl]ClO₄, which incorporates the cyclized product, 3-(2-pyridyl)triazolo[1,5-a]-pyridine (L¹ᵃ). ncl.ac.uk
The general mechanism for such copper-catalyzed oxidations often involves the facile oxidation of copper by an oxidant like molecular oxygen, generating a Cu(II) species. rsc.org This species can then participate in the cyclization pathway. In the case of the bishydrazone ligand, the copper perchlorate acts as the catalytic oxidant that directly enables the intramolecular cyclization. ncl.ac.uk
Electrophilic Substitution Reactions Catalyzed by Cupric Perchlorate Hexahydrate
This compound serves as a highly efficient catalyst for electrophilic substitution reactions, particularly in the synthesis of bis(indolyl)methane derivatives. nih.gov This reaction proceeds through the electrophilic substitution of indole (B1671886) with various carbonyl compounds. The process is notable for its excellent yields, mild reaction conditions (room temperature), and the absence of a solvent. nih.gov The copper(II) center functions as a Lewis acid, activating the carbonyl group of the aldehyde or ketone, thereby facilitating the attack by the electron-rich indole ring.
Table 1: this compound Catalyzed Synthesis of Bis(indolyl)methanes
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde (B42025) | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 15 | 96 |
| 3 | 4-Methylbenzaldehyde | 15 | 92 |
| 4 | 4-Methoxybenzaldehyde | 10 | 94 |
| 5 | Cinnamaldehyde | 20 | 90 |
| 6 | Cyclohexanone | 45 | 85 |
This table summarizes the efficiency of this compound in catalyzing the electrophilic substitution of indole with various carbonyl compounds. Data sourced from Baruah, M., et al. (2006). nih.gov
The development of copper-catalyzed electrophilic cyclization reactions further highlights the utility of copper catalysts in promoting electrophilic substitutions. nih.gov
Acetylation Reactions of Organic Compounds Catalyzed by this compound
As a versatile Lewis acid, this compound is a superior catalyst for the acetylation of a wide range of organic substrates, including alcohols, phenols, amines, aldehydes, and thiols. nih.govresearchgate.net These reactions are typically performed under solvent-free conditions at room temperature, using acetic anhydride (B1165640) as the acylating agent. researchgate.net The catalytic efficiency of transition metal perchlorates, including the cupric salt, has been found to surpass that of previously reported metal triflates. researchgate.net A significant advantage of this method is its chemoselectivity; substrates with acid-sensitive protecting groups can be acetylated without cleavage of the protecting moiety. researchgate.net
The per-O-acetylation of sugars, a crucial step in carbohydrate chemistry, can also be efficiently carried out using this compound as a catalyst under solvent-free conditions. nih.gov This method is applicable to both reducing and non-reducing sugars and can be integrated into a one-pot sequential conversion to synthesize thioglycosides in high yields. nih.gov
Table 2: Acetylation of Various Substrates using Cu(ClO₄)₂·6H₂O
| Substrate | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Phenol | Phenyl acetate (B1210297) | 15 | 92 |
| Benzyl alcohol | Benzyl acetate | 5 | 98 |
| Aniline (B41778) | Acetanilide | 5 | 98 |
| Thiophenol | Thiophenyl acetate | 120 | 90 |
| Benzaldehyde | Benzaldehyde diacetate | 180 | 80 |
| D-Glucose | Penta-O-acetyl-β-D-glucopyranose | 60 | 92 |
This table presents the results for the acetylation of diverse functional groups catalyzed by this compound. Data sourced from Jeyakumar, K., et al. (2006) and a study on sugar acetylation. researchgate.netnih.gov
Hydrocyanation and Cyanosilylation Reactions Mediated by this compound
This compound has been reported to be a catalyst for the hydrocyanation of aldehydes. nih.gov This reaction involves the addition of a cyanide group to a carbonyl carbon, forming a cyanohydrin. In its capacity as a Lewis acid, the Cu(II) ion is proposed to activate the carbonyl group of the aldehyde or ketone by coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide ion (CN⁻). organic-chemistry.org The reaction is typically completed by the protonation of the resulting alkoxide intermediate. organic-chemistry.org
Similarly, in cyanosilylation reactions, a silyl (B83357) cyanide reagent like trimethylsilyl (B98337) cyanide (TMSCN) is added to a carbonyl compound. Lewis acids are known to catalyze this transformation. researchgate.net The proposed mechanism involves the activation of the carbonyl compound by the cupric perchlorate catalyst. This facilitates the nucleophilic attack by the cyanide of TMSCN, while the silyl group coordinates with the carbonyl oxygen, leading to the formation of a cyanohydrin silyl ether. researchgate.net While cupric perchlorate's role as a Lewis acid makes it a plausible catalyst for these reactions, detailed studies and specific examples focusing on this catalyst are not widely available in the reviewed literature.
Addition Reactions involving this compound Catalysis
The catalytic activity of this compound extends to various addition reactions. It has been shown to catalyze the addition of indole to alkylidene malonates. nih.gov Furthermore, it is a highly efficient catalyst for the multi-component synthesis of polyhydroquinolines. organic-chemistry.org This one-pot reaction involves the condensation of an aldehyde, ethyl acetoacetate (B1235776), dimedone, and ammonium (B1175870) acetate. organic-chemistry.org The use of cupric perchlorate under ultrasound irradiation provides a synergistic effect, leading to high yields and short reaction times. organic-chemistry.org
Table 3: Cu(ClO₄)₂·6H₂O Catalyzed Synthesis of Polyhydroquinolines
| Entry | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 98 |
| 3 | 4-Nitrobenzaldehyde | 25 | 96 |
| 4 | 4-Hydroxybenzaldehyde | 30 | 92 |
| 5 | 3-Methoxy-4-hydroxybenzaldehyde | 40 | 90 |
This table shows the results of the four-component synthesis of polyhydroquinolines using various aldehydes, catalyzed by this compound under ultrasound irradiation. Data sourced from Puri, S., et al. (2013). organic-chemistry.org
The broader field of copper-catalyzed 1,4-addition reactions of organometallic reagents to α,β-unsaturated compounds is a well-established area of research, underscoring the versatility of copper catalysts in forming carbon-carbon bonds. nih.gov
Oxidative Cleavage of DNA by Copper(II) Complexes Derived from this compound
Copper(II) complexes synthesized from this compound can exhibit significant nuclease activity. A prominent example is the complex Cu(dpq)₂(H₂O)₂·H₂O, where 'dpq' is dipyrido[3,2-d:2',3'-f]quinoxaline. libretexts.org This complex is prepared by reacting this compound with the dpq (B32596) ligand in methanol. libretexts.org In the presence of a coreductant like ascorbic acid, this complex efficiently cleaves supercoiled (SC) plasmid DNA. libretexts.orgsigmaaldrich.com The mechanism involves the reduction of the Cu(II) center to a Cu(I) species by the ascorbate. libretexts.org This Cu(I) species is believed to activate molecular oxygen to generate reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the DNA backbone, leading to its cleavage. The binding of the complex to DNA, often through intercalation, is a prerequisite for the cleavage activity. libretexts.orgsigmaaldrich.com Studies have shown that such copper complexes can be significantly more effective at DNA cleavage than simpler analogues. libretexts.org
Photochemical Reactivity of Copper(II) Chlorocomplexes Derived from this compound
In acetonitrile (B52724) solution, cupric perchlorate can form various copper(II) chlorocomplexes, such as [Cu(MeCN)₃Cl]⁺, [Cu(MeCN)Cl₃]⁻, and [CuCl₄]²⁻, upon the addition of a chloride source. These complexes exhibit interesting photochemical reactivity upon irradiation of their ligand-to-metal charge transfer (LMCT) bands.
The main relaxation pathways for the excited states of these complexes include:
Internal conversion back to the ground state.
Ionic dissociation without changing the copper oxidation state.
Radical dissociation, which leads to the photoreduction of Cu(II) to Cu(I).
The quantum yield of this photoreduction is dependent on the specific complex and decreases in the series: [Cu(MeCN)₃Cl]⁺ > [Cu(MeCN)Cl₃]⁻ > [CuCl₄]²⁻. This phenomenon is a key aspect of copper photocatalysis, where the generation of the Cu(I) species can initiate catalytic cycles for various organic transformations, such as atom transfer radical addition (ATRA) reactions.
Table 4: Photoreduction Quantum Yields (Φ) of Cu(II) Chlorocomplexes
| Complex | Excitation Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|
| [Cu(MeCN)₃Cl]⁺ | 313 | 0.065 ± 0.007 |
| [Cu(MeCN)Cl₃]⁻ | 365 | 0.020 ± 0.002 |
| [CuCl₄]²⁻ | 405 | 0.005 ± 0.001 |
This table shows the quantum yields for the photoreduction of different copper(II) chlorocomplexes in acetonitrile. Data sourced from Mereshchenko, A.S., et al. (2014).
Dehydrating Agent Properties in Organic Synthesis
While primarily recognized as a potent Lewis acid catalyst, this compound, Cu(ClO₄)₂·6H₂O, demonstrates properties indicative of a dehydrating agent in several organic syntheses. Its efficacy is often observed in condensation reactions where the removal of water is crucial to drive the reaction equilibrium towards the desired products. The compound's inherent hygroscopic nature, coupled with the copper(II) ion's ability to coordinate with water molecules, contributes to its role in facilitating these transformations. chemdad.comnih.gov
Research Findings in Dehydration Reactions
This compound has been effectively employed as a catalyst in various condensation reactions that inherently involve dehydration. A notable example is the Hantzsch-type, four-component condensation reaction for the synthesis of polyhydroquinolines. sigmaaldrich.comnih.gov In this reaction, an aldehyde, ethyl acetoacetate, dimedone, and ammonium acetate react to form the polyhydroquinoline skeleton, with the concomitant elimination of water molecules.
Research conducted by Puri, et al., demonstrated that this compound efficiently catalyzes this transformation under mild, solvent-free conditions, often enhanced by ultrasound irradiation. sigmaaldrich.comnih.gov The study highlights that in the absence of the catalyst, the reaction yields are very low. While the primary role of Cu(ClO₄)₂·6H₂O is described as catalytic, its function in a reaction that produces water suggests a dual role. The Lewis acidic copper center likely activates the carbonyl substrates towards nucleophilic attack, and its hygroscopic character assists in sequestering the water formed, thereby preventing reverse reactions and improving product yields. sigmaaldrich.comnih.gov
The table below summarizes the results for the synthesis of various polyhydroquinoline derivatives using this compound as the catalyst. sigmaaldrich.com
Table 1: Synthesis of Polyhydroquinolines Catalyzed by Cu(ClO₄)₂·6H₂O Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), ammonium acetate (1.2 mmol), Cu(ClO₄)₂·6H₂O (15 mol%), ultrasound irradiation (35 kHz), room temperature.
Although direct mechanistic studies detailing the water-scavenging role of this compound are not extensively documented, research on similar salts like copper(II) sulfate (B86663) provides insight. Computational studies on alcohol dehydration catalyzed by copper(II) sulfate indicate that the reaction can proceed through stepwise E1-like processes. rsc.org In such a mechanism, the copper(II) ion, acting as a Lewis acid, coordinates to the alcohol's hydroxyl group, facilitating its departure as a water molecule to form a carbocation intermediate. This is followed by proton elimination to form the alkene. rsc.org A similar pathway can be postulated for cupric perchlorate, where its role as a dehydrating agent is intrinsically linked to its Lewis acidity in activating hydroxyl groups for elimination.
Applications of Cupric Perchlorate Hexahydrate in Advanced Research Fields
Catalysis in Organic Synthesis
Cupric perchlorate (B79767) hexahydrate has emerged as a potent Lewis acid catalyst in a multitude of organic reactions. researchgate.net Its high solubility in many organic solvents, stability under mild conditions, and the ability of the copper(II) ion to facilitate diverse chemical transformations make it an effective catalyst. researchgate.net Researchers have successfully employed it to promote reactions such as acetylation, the synthesis of bis(indolyl)methane derivatives, and other functional group transformations, often under environmentally friendly, solvent-free conditions. researchgate.net
Benzaldehyde (B42025) Semicarbazone Transformations
Cupric perchlorate hexahydrate also demonstrates catalytic activity in the transformation of benzaldehyde semicarbazones. sigmaaldrich.comchemdad.com When benzaldehyde semicarbazones are reacted with the catalyst in acetonitrile (B52724), they undergo a cyclization reaction to yield the corresponding 1,2,4-triazolin-5-ones. sigmaaldrich.comchemdad.comsigmaaldrich.com This transformation highlights the utility of the copper salt in synthesizing heterocyclic compounds that are of interest in medicinal and materials chemistry.
Catalysis in Material Science Applications
The catalytic properties of this compound extend into the realm of material science. chemimpex.comchemimpex.com It is employed in the synthesis of advanced materials, such as conductive polymers and nanocomposites, which are crucial for electronics. chemimpex.com The compound serves as a catalyst in the creation of new copper complexes with unique structural and reactive properties. sigmaaldrich.comsigmaaldrich.com
For instance, it is used in the synthesis of Methanol[1-(methoxymethanimidoyl)-2-(pyridin-2-ylmethyl)guanidine]bis(perchlorato)copper(II). sigmaaldrich.comsigmaaldrich.com The structural characterization of such novel complexes is fundamental to understanding their reactivity and unlocking their potential for various chemical processes and applications in materials science. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Catalysis in Biochemical Studies
In the field of biochemistry, this compound has been noted for its catalytic role in DNA manipulation. Specifically, copper(II) complexes, which can be formed using cupric perchlorate, have been shown to catalyze the oxidative cleavage of DNA, particularly in the presence of a reducing agent like ascorbic acid. sigmaaldrich.comsigmaaldrich.com This process involves the generation of reactive oxygen species that can break the phosphodiester bonds of plasmid DNA. This catalytic capability is significant for developing new methodologies for DNA analysis and manipulation, offering valuable tools for genetic research and biotechnology. sigmaaldrich.com
Electrochemical Applications
Beyond its catalytic uses in synthesis, this compound is a valuable component in electrochemical research and applications, primarily due to its properties as a strong oxidizing agent and an electrolyte. chemimpex.com
Use as an Electrolyte in Electrochemical Cells
This compound functions as an electrolyte in various electrochemical cells. chemimpex.comchemimpex.com Its high solubility and ionic nature contribute to its effectiveness in this role. It is utilized in energy storage devices like batteries and supercapacitors, where it can help enhance operational efficiency. chemimpex.comchemimpex.com The presence of the Cu(ClO₄)₂·6H₂O salt in an electrolyte solution facilitates the necessary ion transport for the cell's function. It has been used as a source of copper(II) ions in electrochemical studies investigating the detection of various metal cations. academie-sciences.fr
Studies of Binary and Mixed-Ligand Copper(II) Complexes
This compound serves as a crucial starting material in coordination chemistry for the synthesis of a wide array of binary and mixed-ligand copper(II) complexes. Its utility stems from the perchlorate anion's poor coordinating ability, which allows for the facile coordination of various other ligands to the Cu(II) center. Researchers utilize this compound to create novel complexes with tailored structural, spectroscopic, and functional properties.
These synthetic endeavors often involve reacting this compound with ligands containing nitrogen (N), oxygen (O), or sulfur (S) donor atoms.
N-Donor Ligands : A significant area of research involves the reaction of this compound with nitrogen-containing ligands. For instance, it is used to synthesize mixed-ligand complexes with N-N-chelating heterocycles like 2,2′-bipyridine or 1,10-phenanthroline (B135089) and 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp). mdpi.com The resulting complexes, such as Cu(bpy)₂(pmtp)₂ and Cu(phen)₂(pmtp)₂, are developed to enhance stability and modulate biological activity. mdpi.com Similarly, complexes with N3 donor tridentate ligands have been prepared to serve as functional models for lytic polysaccharide monooxygenases (LPMOs), enzymes relevant to biomass degradation. scispace.comorientjchem.org
N,O- and N,S-Donor Ligands : The versatility of this compound extends to the synthesis of complexes with mixed donor atoms. It reacts with ligands like di-2-pyridyl ketone, which, in the presence of water, forms a gem-diol that coordinates to the copper(II) ion. mdpi.com Studies have also reported the synthesis of copper(II) compounds with linear quadridentate N₂S₂ donor ligands, such as 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane, resulting in complexes like [Cu(bmdhp)(OH₂)][ClO₄]₂. rsc.org Another example includes the synthesis of both mononuclear and dinuclear copper(II) complexes using 1,10-phenanthroline and the N, O, S-donor ligand thiodiacetate. ijcce.ac.ir
Mixed-Ligand Systems : Research has been conducted on perchlorate mixed-ligand copper(II) complexes derived from ethylenediamine (B42938) derivatives and β-diketones like acetylacetonate (B107027) and benzoylacetonate. nih.gov These studies focus on the thermal, spectroscopic, and biochemical properties of the resulting compounds. nih.gov
The primary goal of these studies is to investigate the coordination chemistry of copper(II) and to produce new molecules with specific characteristics, such as catalytic activity, potential as metalloenzyme models, or unique electronic and magnetic properties. mdpi.comrsc.orgsigmaaldrich.com
Material Science Research
This compound is a versatile precursor and catalyst in several areas of material science, contributing to the development of conductive polymers, nanocomposites, and energetic materials. chemimpex.comchemimpex.com
Development of Conductive Polymers
In the field of conductive polymers, this compound has been effectively utilized as an oxidizing agent in the chemical polymerization of monomers like aniline (B41778). asianpubs.org In a non-aqueous medium such as anhydrous acetonitrile, Cu(ClO₄)₂ initiates the polymerization of aniline to produce polyaniline, a well-known conducting polymer. asianpubs.org
Research findings indicate that the ratio of the monomer to the oxidant is critical. Experimental studies have shown that copper(II) perchlorate can be effectively used as an oxidant when the aniline-to-Cu(ClO₄)₂ ratio is 1:1. asianpubs.org The properties of the resulting polyaniline are characterized using various techniques:
FTIR spectroscopy confirms the formation of polyaniline, showing characteristic peaks for quinonoid and benzenoid ring stretching. asianpubs.org
Thermogravimetric analysis (TGA) shows the decomposition temperature of the synthesized polyaniline to be around 400 °C. asianpubs.org
Conductivity measurements using the four-probe technique on the synthesized polymer have recorded values as high as 1.90 S cm⁻¹. asianpubs.org
These studies demonstrate that cupric perchlorate is a viable oxidant for producing conductive polymers with specific, measurable properties for electronic applications. chemimpex.comasianpubs.org
Nanocomposite Production
This compound is employed in the synthesis of advanced nanocomposite materials. chemimpex.com A notable example is its use in creating two-dimensional nanocomposites for catalytic applications. Researchers have prepared a Cu(II)-bis-cyclen complex by reacting this compound with a cyclen ligand in methanol. frontiersin.org This resulting complex is then intercalated into graphene oxide layers. frontiersin.org This process yields a Cu(II)-Bis-Cyclen intercalated graphene oxide nanocomposite, which has demonstrated high efficiency as a catalyst in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org The use of this compound is foundational to embedding the catalytically active copper centers within the nanocomposite structure.
Energetic Materials and Explosive Properties of Perchlorate Complexes
A significant application of this compound in material science is its use as a precursor for synthesizing nitrogen-rich energetic coordination compounds (ECCs). at.ua These materials are of interest as potential lead-free primary explosives. at.uaresearchgate.net The combination of a copper(II) center with energetic ligands and the oxidizing perchlorate anion can result in complexes with superior explosive performance. at.ua
Several such complexes have been synthesized and characterized:
Tetraamminecopper(II) Perchlorate (TACP) : Formed by reacting this compound with ammonia (B1221849), TACP is a well-known energetic complex. at.uaat.ua It is highly sensitive, with an impact sensitivity slightly greater than PETN. at.ua
Complexes with Aminoguanidine (B1677879) (AG) : The energetic coordination compound Cu(AG)₂₂ is prepared from cupric perchlorate and aminoguanidine. at.ua It decomposes at a relatively high temperature but shows enhanced sensitivity to impact and friction. at.ua
Complexes with 4-Amino-1,2,4-Triazole (B31798) (4-AT) : A complex synthesized from copper(II) perchlorate with 4-amino-1,2,4-triazole and water has been characterized as a sensitive secondary explosive. researchgate.net Another study detailed the properties of a copper(II) perchlorate complex with 4-amino-1,2,4-triazole as a bridging ligand, noting its potential as a primary explosive. researchgate.net
Complexes with Hydrazide Ligands : By varying reaction conditions, different copper(II) perchlorate complexes with hydrazide ligands, such as [Cu(BH)₂(ClO₄)₂] and Cu(BH)₃₂, can be synthesized. rsc.org These complexes exhibit different thermal stabilities and sensitivities, highlighting how coordination chemistry can tune the properties of energetic materials. rsc.org
The energetic properties of some of these copper(II) perchlorate complexes are summarized in the table below.
| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
|---|---|---|---|---|
| Tetraamminecopper(II) Perchlorate (TACP) | Not Specified | ~3 (E₅₀ value) | 130 (F₅₀ value) | at.ua |
| Cu(AG)₂₂ | 210 | 4 | 20 | at.ua |
| Tetrakis(4-AT)copper(II) perchlorate monohydrate | Not Specified | 7.5 | 230 | researchgate.net |
| [Cu(BH)₂(ClO₄)₂] | Not Specified | 1 | 10 | rsc.org |
| Cu(BH)₃₂ | Not Specified | 1 | 15 | rsc.org |
Data represents findings from specific studies and methodologies may vary.
Thermal Decomposition Catalysis in Propellants (e.g., Ammonium (B1175870) Perchlorate)
This compound and copper-based materials derived from it are highly effective catalysts for the thermal decomposition of ammonium perchlorate (AP), a primary oxidizer in composite solid rocket propellants. dtic.milscispace.com The catalytic activity significantly affects the propellant's burning rate. rsc.org
The mechanism of catalysis involves lowering the decomposition temperature of AP and increasing the energy output. uss.clbohrium.com Pure ammonium perchlorate typically decomposes in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). dtic.mil The addition of copper-based catalysts, often in the form of nanoparticles like CuO, can merge these two exothermic peaks into a single, more intense event at a lower temperature. core.ac.ukresearchgate.net This change indicates a shift in the decomposition mechanism, potentially from a proton transfer to an electron transfer process facilitated by the catalyst. bohrium.com
Key research findings on the catalytic effect include:
The addition of copper(II) complexes can dramatically lower the thermal decomposition temperature of AP and release more heat. rsc.org
Nano-CuO demonstrates high catalytic activity, and its combination with other metal oxides like Fe₂O₃ can have a synergistic effect. core.ac.uk
A study using a [trans-Cu(μ-OH)(μ-dmpz)]₆ complex as a catalyst reported a decrease in AP's decomposition temperature to 372.5 °C and an increase in heat release of 576 J·g⁻¹. uss.cl
Mesoporous cauliflower-like CuO/Cu(OH)₂ hierarchical structures have been shown to decrease AP's decomposition temperature by 96 °C and increase the total heat release by 38.6%. bohrium.com
Doping AP crystals by co-crystallization with cupric perchlorate has been shown to lower the decomposition temperature and activation energy, affecting both the low and high-temperature decomposition stages. scispace.com
The table below compares the decomposition temperatures of pure AP and AP with various copper-based catalysts.
| Material | Catalyst Content (wt%) | High-Temp Decomposition Peak (°C) | Decrease in Temp. (°C) | Reference |
|---|---|---|---|---|
| Pure AP | 0% | ~441-452 | N/A | researchgate.netmdpi.com |
| AP + Prepared Cu Powder | 1% | 364.2 | 77.1 | mdpi.com |
| AP + Commercial Cu Powder | 1% | 364.4 | 76.9 | mdpi.com |
| AP + CuO/Cu(OH)₂ | 3% | ~345 (calculated from 96°C decrease) | 96 | bohrium.com |
| AP + [trans-Cu(μ-OH)(μ-dmpz)]₆ | 5% | 372.5 | Not directly comparable | uss.cl |
Values are based on specific experimental conditions reported in the cited literature and may vary.
Theoretical and Computational Chemistry Studies of Cupric Perchlorate Hexahydrate
Density Functional Theory (DFT) Calculations on Cupric Perchlorate (B79767) Hexahydrate Systems
Density Functional Theory (DFT) has become a primary computational method for studying copper(II) systems due to its favorable balance of accuracy and computational cost. nih.govaub.edu.lbtandfonline.com DFT calculations are instrumental in modeling the geometry, electronic properties, and vibrational spectra of molecules and materials. In the context of cupric perchlorate hexahydrate, DFT is applied to understand the structure and behavior of the [Cu(H₂O)₆]²⁺ ion and the products formed in its subsequent reactions. scielo.org.coresearchgate.net A variety of functionals, such as B3LYP and M06-2X, are employed in combination with basis sets like 6-31G(d) and LANL2DZ to model these systems accurately. aub.edu.lbscielo.org.cobendola.com
The electronic structure, which governs the chemical and physical properties of the compound, is also elucidated through these calculations. nih.govresearchgate.net DFT provides information on the distribution of electrons and the nature of chemical bonds. For instance, studies on copper-doped crystals have utilized DFT to calculate the g and A tensors, providing insight into the electronic environment of the copper ion. nih.gov
Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters for a Copper(II) Complex This table is a representative example based on findings for copper complexes studied with DFT. dergipark.org.tr
| Parameter | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) |
| Cu–O Bond Length (Å) | 2.015 | 2.021 |
| Cu–N Bond Length (Å) | 1.989 | 1.995 |
| O–Cu–N Angle (°) | 91.5 | 91.8 |
| N–Cu–N Angle (°) | 82.1 | 82.4 |
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. dergipark.org.tr
In studies of new compounds synthesized from this compound, the calculated vibrational frequencies are often compared with experimental Fourier-transform infrared (FTIR) spectroscopy results. scielo.org.coresearchgate.net A strong agreement between the theoretical and experimental spectra serves to validate the optimized molecular structure obtained from the calculations. scielo.org.codergipark.org.trresearchgate.net For example, research on a Cu(I) complex formed from this compound demonstrated good correlation between the vibrational frequencies calculated with DFT and the experimental FTIR values, confirming the proposed coordination environment of the copper ion. scielo.org.coscispace.comusfq.edu.ec
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding electronic transitions and the way a molecule interacts with other chemical species. researchgate.netrsc.org
DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their shapes. scielo.org.coresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A small gap suggests that the molecule is more reactive and can be easily excited. In computational studies on copper complexes derived from this compound, HOMO-LUMO analysis has been used to evaluate their electronic properties and potential as semiconductors. scispace.comresearchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Copper Complex System This table is illustrative of data obtained from DFT calculations on copper complexes. researchgate.net
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | -1.85 | Antibonding orbitals localized on the ligand |
| LUMO | -2.10 | Primarily located on the Cu(I) center and ligand |
| HOMO | -5.95 | Primarily located on the ligand atoms |
| HOMO-1 | -6.20 | Bonding orbitals within the ligand structure |
| HOMO-LUMO Gap | 3.85 | Indicates high stability |
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity. uni-muenchen.dewuxiapptec.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of a molecule. researchgate.net Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.demdpi.com
For copper complexes originating from this compound, MEP analysis helps to identify the most reactive sites. researchgate.netresearchgate.net It can reveal how the copper ion influences the electron distribution across the coordinated ligands and where the molecule is most likely to interact with other reagents. scielo.org.coresearchgate.net This information is invaluable for understanding intermolecular interactions and predicting reaction pathways. wuxiapptec.com
Theoretical Investigations of Reaction Mechanisms and Catalytic Pathways
This compound is frequently used as a catalyst or a precursor to a catalyst in a variety of organic reactions, such as the synthesis of polyhydroquinolines and the oxidative cyclization of semicarbazones. nih.govsigmaaldrich.com Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of these catalytic processes. researchgate.net
Theoretical studies can map out the entire reaction coordinate, identifying transition states and intermediates. theses.fr This allows researchers to understand the step-by-step transformation of reactants into products. For example, in copper-catalyzed reactions, computational models can investigate the changes in the oxidation state of the copper center (e.g., Cu(II) to Cu(I) or Cu(III)) during the catalytic cycle. researchgate.net While direct mechanistic studies on this compound itself are specific to the reaction it catalyzes, general principles from related copper-catalyzed systems show that DFT can determine the activation energies for different steps, explaining the reaction's feasibility and selectivity. researchgate.net Such investigations are crucial for optimizing reaction conditions and designing more efficient catalysts.
Thermodynamic and Kinetic Studies via Computational Methods
Computational methods are also employed to determine the thermodynamic and kinetic parameters of reactions involving copper species. Thermodynamic properties such as reaction energies (ΔE) and Gibbs free energies (ΔG) can be calculated to predict the spontaneity and equilibrium position of a chemical process.
Kinetic studies, on the other hand, focus on the rates of reactions. By calculating the energy barriers of transition states, computational chemists can estimate reaction rates and understand the factors that control them. For instance, in the study of copper(II) hydrolysis in water, mixed quantum mechanics/molecular mechanics (QM/MM) models that include explicit water molecules in both the first and second solvation shells have been shown to be critical for accurately predicting the thermodynamic properties of the hydrated copper species. researchgate.net These computational approaches provide a molecular-level understanding of the stability and reactivity of copper complexes in solution, which is essential for applications in catalysis and materials science. mdpi.com
Environmental and Safety Considerations in Advanced Research with Cupric Perchlorate Hexahydrate
Responsible Handling and Storage of Perchlorate (B79767) Salts in Research Settings
Cupric perchlorate hexahydrate, as with all perchlorate salts, demands meticulous handling and storage protocols in research environments due to its strong oxidizing properties. coleparmer.comfishersci.comthermofisher.com Contact with combustible materials can lead to fire. coleparmer.comfishersci.com Therefore, it is imperative to store this compound away from organic materials, flammable liquids, and reducing agents. fishersci.comharvard.edu
Standard operating procedures for working with perchloric acid and perchlorate salts are essential for laboratory safety. bu.edu These procedures should mandate the use of appropriate personal protective equipment (PPE), including a lab coat, acid-resistant apron, safety glasses or goggles, and chemically resistant gloves. harvard.eduillinois.eduuottawa.ca For tasks with a high splash potential, a face shield and longer gauntlet-style gloves are recommended. uottawa.caubc.ca It is crucial to inspect gloves for any signs of degradation before use and to follow proper glove removal techniques to prevent skin contact. uga.edu
Work with perchloric acid and its salts should be conducted in a designated area, preferably within a chemical fume hood equipped with a wash-down system, especially when heating is involved. harvard.eduillinois.eduubc.ca This is to prevent the accumulation of explosive perchlorate crystals in the ductwork. illinois.eduubc.ca The work surface should be made of non-absorbent and non-combustible materials like glass, ceramic, or polyethylene. harvard.eduillinois.edu Wooden surfaces and paper towels should be avoided as they can become highly flammable upon contact with perchloric acid or its vapors. illinois.edu
In case of a spill, it should be immediately neutralized with sodium bicarbonate or another suitable inorganic acid neutralizer. illinois.edu Organic materials like paper towels should not be used for cleanup; instead, non-flammable absorbents such as sand should be employed. illinois.eduuottawa.ca Contaminated materials must be wetted with water and sealed in a plastic bag for proper disposal as hazardous waste. uottawa.ca
Interactive Data Table: Recommended Personal Protective Equipment for Handling Perchlorate Salts
| PPE Item | Recommendation | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required for tasks with high splash potential or when working with concentrations >70%. uottawa.caubc.ca | Protects eyes from splashes and contact with corrosive and oxidizing material. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). harvard.eduuga.edu Gauntlet-style gloves are recommended for handling anhydrous or highly concentrated solutions. ubc.ca | Prevents skin contact with the corrosive and oxidizing salt. |
| Body Protection | Flame-resistant lab coat, buttoned to full length. A chemical-resistant apron should be worn over the lab coat. uottawa.cauga.edu | Provides a barrier against spills and splashes, protecting skin and clothing. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Environmental Fate and Transport of Copper and Perchlorate Species from Research Activities
The environmental impact of this compound stems from the distinct behaviors of its constituent ions: the cupric (Cu²⁺) cation and the perchlorate (ClO₄⁻) anion.
Perchlorate (ClO₄⁻): The perchlorate anion is characterized by its high solubility in water and its kinetic stability under typical environmental conditions. ca.govnih.gov This means it does not readily degrade or react with other substances in soil or water. ca.gov Consequently, perchlorate is highly mobile in aqueous environments and can form persistent contaminant plumes in groundwater and surface water. ca.govnih.gov Dilution and dispersion are the primary processes that influence its concentration in natural waters. ca.gov Adsorption to soil particles is generally weak. ca.gov
Natural degradation of perchlorate is limited and primarily occurs through microbial reduction under anaerobic conditions, where it is converted to less toxic chloride. ca.govwho.int However, the presence of other oxidants like nitrate (B79036) and sulfate (B86663) can inhibit this process. who.intcdc.gov Some plants have also demonstrated the ability to take up and metabolize perchlorate. who.intepa.gov
Copper (Cu²⁺): Copper is a naturally occurring element, but anthropogenic activities such as industrial processes and mining can lead to elevated environmental concentrations. researchgate.netfrontiersin.org In aquatic systems, the toxicity of copper is largely dependent on its speciation, with the free cupric ion (Cu²⁺) being the most bioavailable and toxic form. acs.org The presence of dissolved organic matter in wastewater can complex with copper, influencing its mobility and bioavailability. acs.org
Copper released into the soil can affect microbial communities and their functions, such as decomposition. frontiersin.orgeuropa.eu Studies have shown that industrial copper pollution can lead to increased antibiotic resistance in soil bacteria. europa.eu The mobility and fate of copper in soil are influenced by factors such as soil pH and organic matter content. eeer.org
Disposal of waste from research activities involving cupric perchlorate must be managed to prevent the release of these ions into the environment. ca.gov Improper disposal can contribute to soil and groundwater contamination. ca.govnih.gov
Wastewater Treatment and Remediation Potential of Copper Compounds
Wastewater generated from research activities containing copper compounds requires treatment to remove the metal before discharge. A variety of physical, chemical, and biological methods have been developed for the remediation of copper-contaminated water. nih.govnih.gov
Physico-chemical Technologies:
Chemical Precipitation: This is a widely used and economical method that involves adding chemicals like lime (calcium oxide) to raise the pH, causing the copper to precipitate out of the solution as insoluble copper hydroxide (B78521). nih.gov
Ion Exchange: This process uses resins that selectively capture copper ions from the water as it passes through. nih.govsamcotech.com It is effective for treating streams with low copper concentrations. samcotech.com
Adsorption: Various adsorbent materials, such as activated carbon, zeolites, and certain types of biomass, can be used to bind copper ions to their surface, effectively removing them from the water. nih.govsamcotech.com
Membrane Filtration: Technologies like reverse osmosis and ultrafiltration use semi-permeable membranes to separate copper ions from the water. nih.govmdpi.com These methods can achieve high removal efficiencies. nih.gov
Biotechnology:
Biosorption and Bioaccumulation: Certain microorganisms, including bacteria and fungi, can naturally take up and accumulate copper from their environment. nih.govnih.gov This offers a potentially cost-effective and eco-friendly treatment option. nih.gov
Phytoremediation: This technique utilizes plants to remove contaminants from soil or water. vcu.edu Plants like Lemna minor (duckweed) and Pistia stratiotes have shown the ability to effectively absorb copper from contaminated water. vcu.eduresearchgate.net
The choice of treatment technology depends on factors such as the initial copper concentration, the volume of wastewater, and cost considerations. nih.govsamcotech.com Often, a combination of different methods is employed to achieve the desired level of remediation. nih.gov
Interactive Data Table: Comparison of Copper Wastewater Treatment Technologies
| Treatment Technology | Principle | Advantages | Disadvantages |
| Chemical Precipitation | Addition of chemicals to form insoluble copper precipitates. nih.gov | Relatively simple and economical. nih.govsamcotech.com | Can generate large volumes of sludge. |
| Ion Exchange | Exchange of copper ions with ions on a resin material. nih.govsamcotech.com | High removal efficiency, especially for low concentrations. samcotech.com | Resin requires regeneration and can be expensive. nih.gov |
| Adsorption | Binding of copper ions to the surface of an adsorbent material. nih.govsamcotech.com | Simple process with low operational costs. samcotech.com | Adsorbent material may need to be replaced or regenerated. |
| Membrane Filtration | Use of semi-permeable membranes to separate copper ions. nih.gov | High removal efficiency for a wide range of concentrations. nih.gov | Can be energy-intensive and prone to membrane fouling. |
| Bioremediation | Use of microorganisms or plants to remove or sequester copper. nih.govvcu.edu | Eco-friendly and potentially low-cost. nih.govvcu.edu | Can be a slower process and may be sensitive to environmental conditions. |
Q & A
Q. What is the standard laboratory synthesis method for cupric perchlorate hexahydrate?
this compound is synthesized by reacting basic copper carbonate (CuCO₃·Cu(OH)₂) with concentrated perchloric acid (HClO₄). The procedure involves:
- Dissolving basic copper carbonate in HClO₄ under controlled temperature (20–25°C) to avoid violent reactions.
- Filtering the solution to remove undissolved impurities.
- Evaporating the filtrate under reduced pressure to crystallize the hexahydrate form.
- Storing the product in a desiccator to prevent hygroscopic absorption .
Q. What safety protocols are critical for handling and storing this compound?
- Storage: Keep in airtight containers with desiccants (e.g., silica gel) at ≤25°C, away from heat and organic materials. Hygroscopicity requires controlled humidity (<40% RH) .
- Handling: Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust or vapors.
- Waste Disposal: Collect waste separately in labeled containers for metal/perchlorate-containing compounds. Neutralize with alkaline solutions (e.g., NaOH) before disposal, adhering to local regulations for oxidizing agents .
Advanced Research Questions
Q. How can thermal decomposition pathways of this compound be analyzed experimentally?
- Thermogravimetric Analysis (TGA): Monitor mass loss between 130–240°C to identify decomposition steps (e.g., loss of water, formation of basic perchlorates, or CuO residues). Heating rates of 5–10°C/min under nitrogen are typical .
- X-ray Diffraction (XRD): Characterize intermediate phases (e.g., Cu(ClO₄)₂·2H₂O or Cu(ClO₄)(OH)) formed during decomposition.
- FTIR Spectroscopy: Track the disappearance of H₂O bending modes (~1640 cm⁻¹) and ClO₄⁻ symmetric stretches (~930 cm⁻¹) to confirm structural changes .
Q. How does this compound function as a catalyst in organic synthesis?
As a strong Lewis acid, it facilitates:
- Oxidation Reactions: Activates substrates like alcohols or alkenes by coordinating lone pairs. For example, it accelerates epoxide ring-opening with thiols under solvent-free conditions.
- Methodology: Optimize catalyst loading (typically 5–10 mol%) and reaction temperature (60–80°C). Monitor progress via GC-MS or NMR. Post-reaction, recover the catalyst by aqueous extraction and vacuum drying .
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
- Reproducibility Checks: Standardize solvent purity (e.g., anhydrous vs. technical-grade dioxane) and temperature (±0.1°C control).
- Gravimetric Analysis: Saturate solvents at 25°C, filter undissolved solids, and evaporate the filtrate to determine solubility (g/100g).
- Comparative Studies: Cross-reference literature values (e.g., 54.3 g/100g in H₂O at 0°C vs. 59.3 g/100g at 30°C ) with experimental results to identify systematic errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
